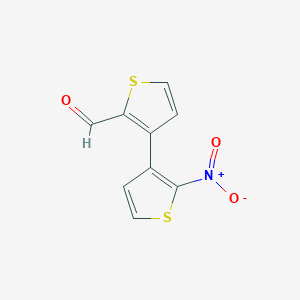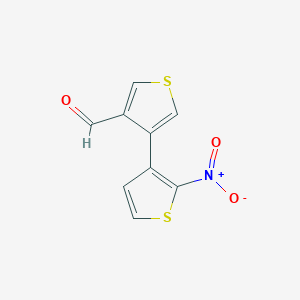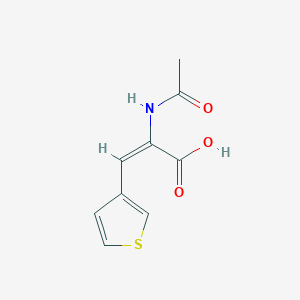
AI-942/8012163
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI-942/8012163 is a useful research compound. Its molecular formula is C11H16BrNOS and its molecular weight is 290.22g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromination of 5-methylthiophene-2-carboxylic acid: The starting material, 5-methylthiophene-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylthiophene-2-carboxylic acid.
Formation of the ketone: The carboxylic acid group is then converted to a ketone via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Introduction of the dimethylamino group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ketone group to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-5-methylthiophen-2-yl)-2-methylpropan-1-one: Lacks the dimethylamino group, which may result in different chemical reactivity and biological activity.
1-(4-Bromo-5-methylthiophen-2-yl)-3-(methylamino)-2-methylpropan-1-one: Contains a methylamino group instead of a dimethylamino group, which may affect its pharmacokinetic properties.
Uniqueness
Propiedades
Fórmula molecular |
C11H16BrNOS |
|---|---|
Peso molecular |
290.22g/mol |
Nombre IUPAC |
1-(4-bromo-5-methylthiophen-2-yl)-3-(dimethylamino)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H16BrNOS/c1-7(6-13(3)4)11(14)10-5-9(12)8(2)15-10/h5,7H,6H2,1-4H3 |
Clave InChI |
FQJYSEFVBMGNAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br |
SMILES canónico |
CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)

![3a,6a-Dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428692.png)

![3-[2-(2-Bromo-3-thienyl)vinyl]-2,5-dichlorothiophene](/img/structure/B428697.png)
![3-[2-(4-Bromo-3-thienyl)vinyl]-2-chlorothiophene](/img/structure/B428698.png)
